molecular formula C17H25ClO3 B15280345 (S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone

(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone

Cat. No.: B15280345
M. Wt: 312.8 g/mol
InChI Key: CHTFJNXCDBIHRB-ZDUSSCGKSA-N
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Description

(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone is a chiral acetophenone derivative featuring a hexyloxyethyl side chain, a methoxy group at the ortho position, and a chlorine substituent on the ethanone moiety. The stereochemistry (S-configuration) and hexyloxyethyl chain likely confer unique lipophilicity and steric properties, distinguishing it from simpler acetophenone analogs.

Properties

Molecular Formula

C17H25ClO3

Molecular Weight

312.8 g/mol

IUPAC Name

2-chloro-1-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]ethanone

InChI

InChI=1S/C17H25ClO3/c1-4-5-6-7-11-21-13(2)14-9-8-10-15(16(19)12-18)17(14)20-3/h8-10,13H,4-7,11-12H2,1-3H3/t13-/m0/s1

InChI Key

CHTFJNXCDBIHRB-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCCO[C@@H](C)C1=C(C(=CC=C1)C(=O)CCl)OC

Canonical SMILES

CCCCCCOC(C)C1=C(C(=CC=C1)C(=O)CCl)OC

Origin of Product

United States

Preparation Methods

The synthesis of (S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone typically involves multiple steps. One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction is often carried out under basic conditions using reagents like sodium hydride or potassium hydride. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

Mechanism of Action

The mechanism of action of (S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on substituent patterns:

Chloro-Methoxy Acetophenones

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS 6344-28-1) Molecular Formula: C₉H₉ClO₃ Key Differences: Replaces the hexyloxyethyl group with a hydroxyl at the para position. Impact: Increased polarity (hydrogen bond donor) compared to the target compound, reducing lipophilicity (XLogP3 = 1.1 vs. estimated ~3.5 for the target) .

2-Chloro-1-(2-methoxyphenyl)ethanone (CAS 1314929-19-5) Molecular Formula: C₉H₉ClO₂ Key Differences: Lacks the hexyloxyethyl side chain and has a methoxy group at the ortho position. Impact: Simplified structure with lower molecular weight (184.62 g/mol vs. ~332.84 g/mol for the target), likely resulting in higher volatility and reduced steric hindrance .

Complex Ether Derivatives

(S,E)-3-(2,6-Dichloro-4-((4-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)-2-methylacrylic acid (CAS 1110766-97-6)

  • Molecular Formula : C₃₁H₃₃Cl₂N₃O₅S
  • Key Differences : Incorporates a thiazole ring and acrylic acid moiety, extending pharmacological activity (thrombopoietin receptor agonist) .
  • Impact : Enhanced bioactivity due to additional functional groups, though increased molecular complexity may reduce synthetic yield.

Hydroxyacetophenones

2-Chloro-1-(2-hydroxy-4-methoxyphenyl)-2-(phenylthio)ethanone (CAS 153432-53-2) Molecular Formula: C₁₅H₁₃ClO₃S Key Differences: Substitutes the hexyloxyethyl chain with a phenylthio group and hydroxyl.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key Features
Target Compound ~332.84 ~3.5* Not reported High lipophilicity, chiral center
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone 200.62 1.1 Not reported Polar, hydrogen-bond donor
2-Chloro-1-(2-methoxyphenyl)ethanone 184.62 ~2.0* Not reported Low steric hindrance
CAS 153432-53-2 308.79 ~3.2 49–50 Sulfur-containing, crystalline

*Estimated based on structural similarity.

Pharmacological Relevance

  • Simpler chloro-methoxy acetophenones (e.g., CAS 6344-28-1) may serve as intermediates in antifungal or anti-inflammatory agents, though their bioactivity is less specialized .

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